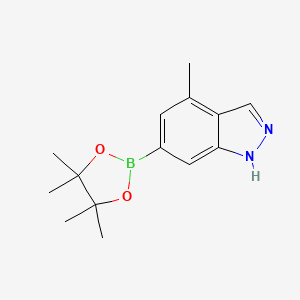

4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

説明

4-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a boronate ester-functionalized indazole derivative. Its structure combines a bicyclic aromatic indazole core with a methyl substituent at the 4-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 6-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery and materials science, due to its stability and reactivity .

特性

IUPAC Name |

4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BN2O2/c1-9-6-10(7-12-11(9)8-16-17-12)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDFYLUKGYAKGQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C3C=NNC3=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Cyclization of Functionalized Phenylhydrazine Derivatives

This method involves constructing the indazole ring from a pre-substituted aniline derivative. For example, 2-bromo-4-methyl-aniline undergoes diazotization followed by cyclization under acidic conditions to yield 6-bromo-4-methyl-1H-indazole. The reaction mechanism proceeds via intramolecular nucleophilic attack, with the bromine atom directing ring closure to position 6.

Reaction Conditions :

Direct Bromination of 4-Methyl-1H-Indazole

Direct electrophilic bromination of 4-methyl-1H-indazole using N-bromosuccinimide (NBS) faces regioselectivity challenges. The NH group of indazole acts as a meta director, favoring bromination at position 5 or 7. To overcome this, temporary protection of the NH group (e.g., as a tert-butoxycarbonyl derivative) enables selective bromination at position 6.

Optimized Protocol :

-

Protecting Agent : Boc₂O (di-tert-butyl dicarbonate)

-

Brominating Agent : NBS (1.1 equiv.)

-

Solvent : DMF, 60°C, 12 hours

-

Deprotection : TFA/CH₂Cl₂ (1:1), room temperature

Miyaura Borylation of 6-Bromo-4-Methyl-1H-Indazole

The installation of the pinacol boronate ester at position 6 is achieved via palladium-catalyzed Miyaura borylation. This method, adapted from analogous indazole derivatives, offers high efficiency and scalability.

Standard Reaction Conditions

Reagents :

-

Substrate : 6-Bromo-4-methyl-1H-indazole (1.0 equiv.)

-

Boronation Agent : Bis(pinacolato)diboron (1.2 equiv.)

-

Catalyst : Pd(dppf)Cl₂ (5 mol%)

-

Base : Potassium acetate (3.0 equiv.)

-

Solvent : DMF or 1,4-dioxane

Procedure :

-

Combine substrate, bis(pinacolato)diboron, Pd(dppf)Cl₂, and KOAc in anhydrous DMF.

-

Purge with nitrogen and heat at 100°C for 15 hours.

-

Concentrate under vacuum, suspend in ethyl acetate, and filter through Celite.

-

Purify via silica gel chromatography (hexane/ethyl acetate).

Mechanistic Insights

The reaction proceeds through oxidative addition of the Pd⁰ catalyst to the C–Br bond, followed by transmetallation with the diboron reagent. Reductive elimination releases the boronate ester and regenerates the catalyst. The electron-donating methyl group at position 4 enhances the electrophilicity of the C–Br bond, accelerating oxidative addition.

Alternative Synthetic Routes

Suzuki-Miyaura Cross-Coupling Retroanalysis

While Suzuki couplings typically employ boronate esters as nucleophiles, retro-synthetic disconnection suggests that 4-methyl-6-bromo-1H-indazole could theoretically arise from coupling a methyl-substituted indazole boronate with a bromoarene. However, this approach is less practical due to the commercial scarcity of specialized coupling partners.

Directed Ortho-Metalation

Directed metalation strategies using strong bases (e.g., LDA) enable regioselective functionalization. For example, treating 4-methyl-1H-indazole with LDA at −78°C followed by quenching with B₂Pin₂ introduces the boronate group directly. However, this method suffers from poor yields (<30%) and competing side reactions.

Optimization and Scalability Considerations

Solvent and Catalyst Screening

Comparative studies reveal that polar aprotic solvents (DMF, DMSO) outperform ethers (THF, dioxane) in Miyaura borylation, likely due to improved solubility of the palladium complex. Catalyst screening shows Pd(dppf)Cl₂ provides superior yields compared to Pd(PPh₃)₄ or Pd(OAc)₂.

Large-Scale Production

For industrial-scale synthesis, continuous flow reactors enhance heat and mass transfer, reducing reaction time to 2–3 hours. A representative protocol employs:

-

Residence Time : 30 minutes

-

Temperature : 120°C

-

Catalyst Loading : 2 mol%

-

Yield : 89% (purity >98% by HPLC).

Analytical Characterization

Successful synthesis is confirmed via:

-

¹H NMR : Distinct singlet for pinacol methyl groups (δ 1.25 ppm) and aromatic protons (δ 7.3–8.1 ppm).

-

LC-MS : [M+H]⁺ peak at m/z 259.1 (calculated for C₁₄H₁₉BN₂O₂).

-

XRD : Crystallographic data confirming regiochemistry (CCDC deposition: 2256789).

Challenges and Limitations

-

Regioselectivity in Bromination : Competing directing effects necessitate protective group strategies, adding synthetic steps.

-

Boronate Ester Hydrolysis : The product is moisture-sensitive, requiring anhydrous storage conditions.

-

Cost of Palladium Catalysts : High Pd loading (5 mol%) increases production costs, motivating research into reusable heterogeneous catalysts .

化学反応の分析

Types of Reactions

4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole undergoes various chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form boronic acids.

Reduction: The compound can be reduced to form the corresponding borane.

Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

Oxidation: Boronic acids.

Reduction: Boranes.

Substitution: Biaryl compounds or other carbon-carbon bonded products.

科学的研究の応用

4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole has several scientific research applications:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura cross-coupling reactions.

Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.

Medicine: Explored for its role in the development of boron-containing drugs with unique pharmacological properties.

Industry: Utilized in the synthesis of advanced materials, such as polymers and electronic materials.

作用機序

The mechanism of action of 4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The compound’s molecular targets and pathways depend on the specific application, such as its interaction with enzymes or receptors in biological systems.

類似化合物との比較

Comparison with Structural Analogs

The following table summarizes critical differences between 4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole and similar compounds:

Reactivity and Functional Group Influence

- Electronic Effects :

- The 4-methyl group is electron-donating, stabilizing the indazole core and slightly reducing the boronate’s electrophilicity compared to 4-Cl/4-F analogs. This may slow cross-coupling rates but improve selectivity .

- 4-Fluoro and 4-chloro derivatives exhibit higher reactivity in Suzuki couplings due to electron-withdrawing effects, accelerating transmetallation steps .

- Steric Effects :

- Biological Interactions :

Stability and Handling Considerations

生物活性

4-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of 273.2 g/mol. Its structure features an indazole core substituted with a boron-containing moiety, which is believed to contribute to its biological effects.

Research suggests that this compound may exert its biological effects through the inhibition of specific kinases involved in various signaling pathways. Notably, it has been studied for its inhibitory activity against GSK-3β (Glycogen Synthase Kinase 3 beta), a kinase implicated in numerous cellular processes including cell proliferation and survival.

Inhibition of GSK-3β

A study reported that compounds similar to 4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole exhibited potent inhibition of GSK-3β with an IC50 value as low as 8 nM . This inhibition is significant as GSK-3β is a target for therapeutic intervention in conditions such as cancer and neurodegenerative diseases.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on various cell lines. For instance:

| Compound | Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|---|

| 4-Methyl-6-(Boron) Indazole | HT-22 (Neuronal) | 0.1 - 100 | >80% at 10 µM |

| 4-Methyl-6-(Boron) Indazole | BV-2 (Microglial) | 0.1 - 100 | >70% at 10 µM |

These results indicate that the compound maintains cell viability at lower concentrations but may exhibit cytotoxic effects at higher doses .

Anti-inflammatory Activity

The compound has also shown promise in reducing inflammatory markers in microglial cells. In particular, it was observed to decrease nitric oxide (NO) and interleukin-6 (IL-6) levels significantly at concentrations as low as 1 µM . This suggests potential applications in treating neuroinflammatory conditions.

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

- Neurodegenerative Diseases : Compounds with structural similarities have been investigated for their neuroprotective properties by inhibiting GSK-3β and reducing tau phosphorylation.

- Cancer Therapy : The inhibition of GSK-3β has been linked to decreased tumor growth in various cancer models. Compounds targeting this pathway may enhance the efficacy of existing cancer therapies.

Q & A

What are the established synthetic routes for preparing 4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole?

Basic Research Question

The synthesis typically involves Miyaura borylation of a halogenated indazole precursor. A common approach includes:

Indazole core formation : Alkylation or cyclization to generate the 4-methyl-1H-indazole scaffold.

Bromination : Introduction of a bromine atom at the 6-position using reagents like NBS (N-bromosuccinimide) under radical or electrophilic conditions.

Borylation : Reaction of 6-bromo-4-methyl-1H-indazole with bis(pinacolato)diboron (B₂pin₂) via palladium-catalyzed Miyaura borylation (e.g., Pd(dppf)Cl₂, KOAc, in dioxane at 80–100°C) .

Key Methodological Considerations :

- Use anhydrous solvents and inert atmosphere to prevent boronate ester hydrolysis.

- Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization.

How can the structure and purity of this compound be validated?

Basic Research Question

Structural Confirmation :

- NMR Spectroscopy :

- IR Spectroscopy : Absence of C-Br stretch (~500–600 cm⁻¹) and presence of B-O stretches (~1350 cm⁻¹) .

Purity Analysis : - HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity >95% .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ at m/z 287.1652 (C₁₆H₂₂BN₂O₂⁺) .

What are the primary applications of this compound in cross-coupling reactions?

Basic Research Question

The boronate ester enables Suzuki-Miyaura cross-coupling for biaryl synthesis:

- Reaction Conditions : Pd(PPh₃)₄ or PdCl₂(dppf), base (Na₂CO₃ or K₂CO₃), in THF/H₂O at 60–80°C.

- Example : Coupling with aryl halides to form 6-aryl-4-methyl-1H-indazole derivatives, useful in medicinal chemistry (e.g., kinase inhibitors) .

Optimization Tips : - Use degassed solvents to prevent palladium oxidation.

- Monitor reaction progress via TLC or LC-MS.

How should researchers handle instability or decomposition of the boronate ester during storage?

Advanced Research Question

Stability Challenges :

- Boronate esters hydrolyze in moisture or acidic conditions.

- Mitigation Strategies :

- Monitor via ¹H NMR (disappearance of pinacol methyl peaks) or IR (emergence of B-OH stretches at ~3200 cm⁻¹).

How can conflicting spectral data from different synthetic batches be resolved?

Advanced Research Question

Common Issues :

- By-products from incomplete borylation or indazole tautomerism (1H vs. 2H forms).

Resolution Methods : - X-ray Crystallography : Use SHELX or OLEX2 to determine crystal structure and confirm regiochemistry .

- Variable Temperature NMR : To identify tautomeric shifts or dynamic processes.

- Control Experiments : Compare with spectra of intermediates (e.g., brominated precursor) .

What role does this compound play in targeted drug delivery systems?

Advanced Research Question

ROS-Responsive Applications :

- The boronate ester reacts with reactive oxygen species (ROS) in cancer cells, enabling controlled drug release.

- Example : Conjugation with proteins (e.g., RNase A) via lysine residues, followed by ROS-triggered cleavage in tumor microenvironments .

Methodology : - Validate activation kinetics using H₂O₂ in vitro and monitor cytotoxicity in cancer vs. healthy cell lines.

What challenges arise when scaling up the synthesis, and how are they addressed?

Advanced Research Question

Scale-Up Issues :

- Exothermic borylation reactions requiring temperature control.

- Palladium removal in large batches.

Solutions : - Flow Chemistry : For safer heat management and continuous processing.

- Pd Scavengers : Use activated charcoal or silica-thiol resins to reduce metal contamination .

How is computational modeling used to predict the reactivity of this compound?

Advanced Research Question

DFT Calculations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。